{4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE
Overview
Description
The compound {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE is a complex organic molecule that features a piperazine ring substituted with a tert-butylbenzyl group and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the tert-butylbenzyl and propoxyphenyl groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Tert-Butylbenzyl Group: The piperazine ring is then reacted with tert-butylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butylbenzyl group.
Introduction of the Propoxyphenyl Group: The final step involves the reaction of the intermediate with 4-propoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biology and Medicine
Biological Studies: It can be used as a probe in biochemical assays to study receptor-ligand interactions.
Industry
Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.
Dyes and Pigments: It can be used in the production of specialty dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate receptor activity, leading to therapeutic effects. The tert-butyl and propoxyphenyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Shares the tert-butylbenzyl group but lacks the piperazine and propoxyphenyl moieties.
4-tert-Butylbenzaldehyde: Contains the tert-butylbenzyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
The uniqueness of {4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the piperazine ring and the propoxyphenyl group allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(4-propoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-5-18-29-23-12-8-21(9-13-23)24(28)27-16-14-26(15-17-27)19-20-6-10-22(11-7-20)25(2,3)4/h6-13H,5,14-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXRHDPACVPDLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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